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molecular formula C15H11BrO2 B8665834 2-(4-Bromophenyl)chroman-4-one

2-(4-Bromophenyl)chroman-4-one

Cat. No. B8665834
M. Wt: 303.15 g/mol
InChI Key: HFCRUUCITZMIKC-UHFFFAOYSA-N
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Patent
US07851640B2

Procedure details

Prepared according to general procedure using E-tert-butyl 3-(4-bromophenyl)-2-(2-hydroxyphenylcarbonyl)prop-2-enoate (81.0 mg, 0.20 mmol), thiourea catalyst III (14 mg, 0.020 mmol) in 2.0 mL toluene for 38 h at −25° C. and p-toluenesulfonic acid (19 mg, 0.10 mmol) for 36 h. Purification via column chromatography with 10% EtOAc/hexanes afforded 39.5 mg (65%) of 8 as a white solid in 92% ee. mp=115-116° C. [α]D: +50.4 (EtOH, c=0.5). Analytical data for 8: IR (film) 1691.8, 1604.8, 1465.1, 1304.6, 1222.9 cm−1; 1H NMR (500 MHz, CDCl3) δ 7.93 (d, J=7.5 Hz, 1H), 7.58-7.36 (AA′BB′, 4H), 7.52 (t, J=8.0 Hz, 1H), 7.09-7.05 (m, 2H), 5.45 (dd, J=13.2, 2.4 Hz, 1H), 3.00 (dd, J=16.8, 13.3 Hz, 1H), 2.88 (dd, J=16.8, 2.6 Hz, 1H); 13C NMR (125 MHz, CDCl3) δ 191.7, 161.5, 138.0, 136.6, 132.3, 128.1, 127.3, 123.0, 122.1, 121.1, 118.3, 79.1, 44.8; LRMS (electrospray): Exact mass calcd for C15H11BrO2 [M]+, 301.99, 303.99. Found [M+1], 305.5.
Quantity
81 mg
Type
reactant
Reaction Step One
[Compound]
Name
III
Quantity
14 mg
Type
reactant
Reaction Step Two
Quantity
19 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[C:9](\[C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[OH:25])=[O:18])/C(OC(C)(C)C)=O)=[CH:4][CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>NC(N)=S.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:9][C:17](=[O:18])[C:19]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[O:25]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
81 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)/C=C(/C(=O)OC(C)(C)C)\C(=O)C1=C(C=CC=C1)O
Step Two
Name
III
Quantity
14 mg
Type
reactant
Smiles
Step Three
Name
Quantity
19 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
NC(=S)N
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
for 38 h
Duration
38 h
CUSTOM
Type
CUSTOM
Details
at −25° C.
CUSTOM
Type
CUSTOM
Details
Purification via column chromatography with 10% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1OC2=CC=CC=C2C(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 39.5 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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